Methyl hydroperoxyoctadecatrienoate
Description
Chemical Identity and Nomenclature
This compound encompasses a family of fatty acid methyl esters characterized by the presence of both hydroperoxy functional groups and three carbon-carbon double bonds within an eighteen-carbon chain. The most extensively studied isomer is methyl-10-hydroperoxy-8E,12Z,15Z-octadecatrienoate, which possesses the molecular formula C19H32O4 and a molecular weight of 324.5 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl (8E,12Z,15Z)-10-hydroperoxyoctadeca-8,12,15-trienoate.
The structural diversity of this compound isomers arises from variations in both the position of the hydroperoxy group and the stereochemistry of the double bonds. Multiple positional isomers exist, including the 10-hydroperoxy variant described above and the 15-hydroperoxy-9Z,12Z,16E-octadecatrienoate isomer, which has the molecular formula C19H32O4 and features the hydroperoxy group at position 15. The simplified molecular input line entry system representation for the 10-hydroperoxy isomer is CC/C=C\C/C=C\CC(/C=C/CCCCCCC(=O)OC)OO, clearly showing the alternating pattern of double bonds and the terminal hydroperoxy group.
The stereochemical complexity of these compounds extends beyond simple positional isomerism. Research has demonstrated that autoxidation of methyl linolenate produces eight major hydroxy derivatives when the hydroperoxides are reduced, representing positional isomers with hydroxyl groups at positions 9, 12, 13, and 16, each existing as two geometrical isomers differing in the configuration of conjugated double bonds. This stereochemical diversity significantly influences both the chemical reactivity and biological activity of these compounds.
Table 1: Structural Characteristics of this compound Isomers
| Isomer | Molecular Formula | Molecular Weight (g/mol) | Hydroperoxy Position | Double Bond Configuration | International Chemical Identifier Key |
|---|---|---|---|---|---|
| 10-hydroperoxy isomer | C19H32O4 | 324.5 | Position 10 | 8E,12Z,15Z | JZABNNCYXIODDU-UNABKFHLSA-N |
| 15-hydroperoxy isomer | C19H32O4 | 324.5 | Position 15 | 9Z,12Z,16E | GSDDTQBCPWWRBN-GWENILSLSA-N |
Properties
CAS No. |
75036-23-6 |
|---|---|
Molecular Formula |
C19H33O4- |
Molecular Weight |
325.5 g/mol |
InChI |
InChI=1S/C19H32O2.H2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2;1-2/h4-5,7-8,10-11H,3,6,9,12-18H2,1-2H3;1-2H/p-1/b5-4-,8-7-,11-10-; |
InChI Key |
WRWGYRFODSFBHI-JOKZVUQDSA-M |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC.O[O-] |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC.O[O-] |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC.O[O-] |
Synonyms |
methyl linolenate hydroperoxide |
Origin of Product |
United States |
Scientific Research Applications
1. Plant Defense Mechanisms
Methyl hydroperoxyoctadecatrienoate plays a crucial role in plant defense against pathogens. Research indicates that it interacts with plant plasma membranes, modulating their structure and acting as an elicitor of plant defense responses. This interaction leads to the production of reactive oxygen species (ROS) and activates early immunity-related responses in plants such as Arabidopsis thaliana .
2. Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against various plant pathogens. In vitro studies show that it exhibits a dose-dependent antibacterial effect against Gram-negative bacteria, including Pseudomonas syringae, Pectobacterium carotovorum, and Xanthomonas translucens. Concentrations above 10 µM have been particularly effective, achieving up to 100% growth inhibition in some cases .
Antibacterial Efficacy
A study by Deboever et al. (2020) assessed the effectiveness of this compound against three bacterial pathogens:
- Pseudomonas syringae : Significant reduction in bacterial growth was observed at concentrations greater than 10 µM.
- Pectobacterium carotovorum : Moderate inhibition was noted at lower concentrations.
- Xanthomonas translucens : Similar trends were observed with varying degrees of efficacy.
| Pathogen | Concentration (µM) | Inhibition (%) |
|---|---|---|
| Pseudomonas syringae | 10 | 50 |
| Pseudomonas syringae | 20 | 75 |
| Pseudomonas syringae | 50 | 100 |
| Pectobacterium carotovorum | 10 | 30 |
| Xanthomonas translucens | 20 | 40 |
These findings highlight the potential of this compound as a biocontrol agent in agriculture .
Activation of Plant Defense Responses
The compound is also recognized for its role in activating jasmonic acid signaling pathways, which are critical for plant defense against herbivores and pathogens. By enhancing the expression of defense-related genes, this compound contributes to the production of antimicrobial compounds .
Future Research Directions
While current studies have established the biological activity and potential applications of this compound, further research is necessary to explore:
- Its efficacy across different plant species.
- The long-term effects on plant health and yield.
- Potential synergistic effects when combined with other biocontrol agents.
Preparation Methods
Reaction Conditions and Mechanisms
Autoxidation of methyl linolenate occurs under ambient or elevated temperatures (37–45°C) with exposure to oxygen. The reaction initiates with hydrogen abstraction from a bis-allylic methylene group, forming a pentadienyl radical. Oxygen addition generates peroxyl radicals, which abstract hydrogen from another lipid molecule, propagating the chain reaction. Termination occurs via radical recombination or antioxidant intervention.
Key parameters influencing yield and isomer distribution include:
-
Temperature : Elevated temperatures (e.g., 45°C) accelerate reaction rates but may promote secondary oxidation products.
-
Oxygen concentration : Higher oxygen availability increases hydroperoxide formation but risks over-oxidation.
-
Substrate purity : Impurities in methyl linolenate can redirect radical pathways, altering isomer ratios.
Table 1: Autoxidation Conditions and Hydroperoxide Yields
| Temperature (°C) | Oxygen Exposure | Reaction Time (h) | Hydroperoxide Yield (%) | Major Isomers Identified |
|---|---|---|---|---|
| 37 | Atmospheric | 72 | 60 | 9-, 12-, 13-, 16-OOH |
| 45 | Pure O₂ | 48 | 68 | 9-, 13-OOH (cis-trans) |
Data adapted from Frankel et al. and Oregon State University studies.
Isomer Formation and Separation
Autoxidation produces four primary positional isomers: 9-, 12-, 13-, and 16-hydroperoxyoctadecatrienoates. Geometrical isomerism arises from cis-trans configurations of double bonds adjacent to the hydroperoxide group. For example, the 13-hydroperoxide isomer predominantly adopts a cis-trans configuration, while the 9-isomer exhibits trans-trans geometry.
High-performance liquid chromatography (HPLC) is the gold standard for isomer separation. Adsorption chromatography on silica columns resolves isomers by positional and geometric differences, whereas reversed-phase HPLC separates based on hydrophobicity.
Table 2: Positional Isomers of Methyl Hydroperoxyoctadecatrienoate
| Isomer Position | Double Bond Positions | Configuration | Abundance (%) |
|---|---|---|---|
| 9-OOH | 10, 12, 15 | trans-trans | 25 |
| 12-OOH | 9, 13, 15 | cis-trans | 20 |
| 13-OOH | 9, 11, 15 | cis-trans | 30 |
| 16-OOH | 9, 12, 14 | trans-trans | 25 |
Data derived from Frankel et al. and PubMed.
Enzymatic Synthesis Approaches
While autoxidation dominates MHpOTrE production, enzymatic methods using lipoxygenases (LOXs) offer regioselective advantages. LOXs catalyze the insertion of molecular oxygen into methyl linolenate at specific positions, yielding single hydroperoxide isomers. However, detailed protocols are underrepresented in the provided sources, necessitating further research.
Factors Influencing Yield and Purity
Reaction Medium
Solvent-free systems favor autoxidation by minimizing side reactions. However, polar solvents like ethanol can stabilize peroxyl radicals, altering isomer ratios.
Antioxidant Interference
Endogenous antioxidants (e.g., tocopherols) in methyl linolenate prolong induction periods but reduce hydroperoxide yields. Purification of the starting material is essential for reproducible results.
Post-Reaction Processing
Hydroperoxides are thermally labile. Low-temperature distillation (≤40°C) under reduced pressure preserves integrity during solvent removal.
Analytical Techniques for Characterization
Chromatography
Spectroscopy
-
UV-Vis : Conjugated dienes absorb at 234 nm, while hydroperoxides show weak absorption at 270 nm.
-
IR : Hydroperoxide O-O stretching vibrations appear at 3400–3500 cm⁻¹.
Applications and Implications of Synthesis Methods
MHpOTrE’s role in lipid peroxidation makes it a biomarker for oxidative stress in biological systems. Industrially, it informs food stability assessments and antioxidant efficacy testing. Advances in isomer-specific synthesis could enable targeted studies of its pro- and anti-inflammatory effects.
Q & A
Q. What are the recommended methods for synthesizing and characterizing Methyl hydroperoxyoctadecatrienoate in laboratory settings?
- Methodological Answer : Synthesis typically involves controlled oxidation of methyl linolenate using lipoxygenase enzymes or photo-oxidation under specific oxygen concentrations. Characterization requires multi-modal analysis:
- Nuclear Magnetic Resonance (NMR) to identify hydroperoxide group positioning and stereochemistry.
- Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and fragmentation pattern confirmation.
- Infrared Spectroscopy (IR) to verify functional groups (e.g., hydroperoxide O-O stretching at ~3600 cm⁻¹).
Ensure inert atmospheres during synthesis to prevent unintended degradation .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent spreading. Dispose as hazardous waste .
- Training : Document SOP-specific training, including emergency procedures (e.g., eye wash station use) and SDS review .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity profiles of this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in experimental conditions. To address this:
- Controlled Replication : Standardize oxygen levels, temperature (±2°C), and solvent systems (e.g., ethanol vs. hexane).
- Kinetic Analysis : Compare degradation rates under differing pH and light exposure using HPLC-UV monitoring .
- Systematic Review : Apply PICOT frameworks to categorize prior studies by Population (compound purity), Intervention (synthesis method), and Outcome (reactivity metrics) .
Q. What advanced analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize ionization parameters (e.g., ESI-negative mode) and use deuterated internal standards for matrix effect correction.
- Isotope-Labeled Tracers : Incorporate ¹³C-labeled analogs to track metabolic pathways in cellular studies .
- High-Resolution Mass Spectrometry (HRMS) : Resolve isobaric interferences in complex samples (e.g., plant lipid extracts) .
Q. How does this compound interact with cellular membranes, and what experimental models best capture these dynamics?
- Methodological Answer :
- Liposome Assays : Prepare phosphatidylcholine-based liposomes doped with the compound; monitor permeability via fluorescent probes (e.g., calcein leakage).
- Molecular Dynamics Simulations : Use all-atom models to predict insertion kinetics and bilayer disruption mechanisms.
- Cell Culture Models : Apply lipidomics profiling (LC-MS) to human keratinocytes exposed to the compound, correlating ROS generation with membrane integrity loss .
Q. What strategies improve the stability of this compound during long-term storage?
- Methodological Answer :
- Temperature Control : Store at -80°C in amber vials under argon to inhibit thermal/photo-degradation.
- Stabilizer Additives : Test antioxidants (e.g., BHT at 0.01% w/v) or chelating agents (EDTA) to mitigate metal-catalyzed decomposition.
- Stability-Indicating Assays : Validate storage conditions via accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks .
Q. How can researchers address reproducibility challenges in enzymatic assays involving this compound?
- Methodological Answer :
- Enzyme Source Standardization : Use recombinant lipoxygenases (e.g., human 15-LOX) with documented activity units.
- Substrate Purity : Pre-purify the compound via silica gel chromatography (hexane:ethyl acetate gradient) to ≥98% purity.
- Inter-Lab Validation : Share protocols and reference materials across labs to harmonize assay conditions (e.g., pH 7.4 buffer, 25°C) .
Q. What mechanisms underlie the compound’s role in lipid peroxidation cascades, and how can these be experimentally validated?
- Methodological Answer :
- Radical Scavenging Assays : Employ EPR spectroscopy to detect alkoxyl/peroxyl radicals generated during peroxidation.
- Gene Knockdown Models : Use siRNA targeting GPx4 or LOX enzymes in cell lines to isolate the compound’s contribution to oxidative pathways.
- In Vivo Models : Administer the compound to zebrafish embryos and quantify lipid hydroperoxides via ferrous oxidation-xylenol orange (FOX) assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
